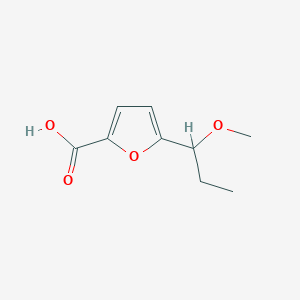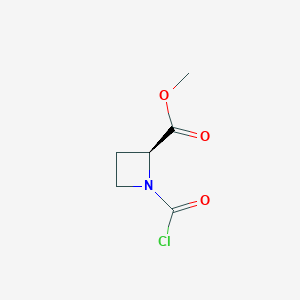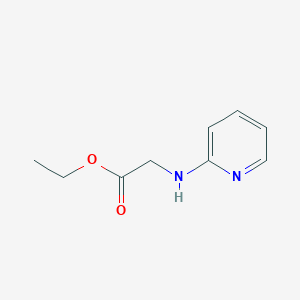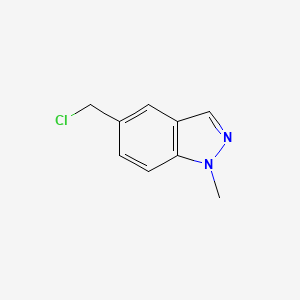![molecular formula C6H6ClN5 B11910320 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 3-position, a methyl group at the 6-position, and an amine group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-6-methylpyrazole with formamidine acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine scaffold.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group at the 6-position can be oxidized to form corresponding alcohols or ketones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolopyrimidines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy.
Biological Studies: Used in studies to understand its effects on cell proliferation and apoptosis, particularly in cancer cell lines.
Chemical Biology: Employed as a tool compound to study signaling pathways involving kinases.
Pharmaceutical Development: Explored for its potential as a lead compound in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and induces apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of CDKs, enhancing its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Lacks the chlorine and methyl substituents but shares the core structure.
3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but without the methyl group at the 6-position.
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but without the chlorine atom at the 3-position.
Uniqueness
3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both chlorine and methyl substituents, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a kinase inhibitor and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C6H6ClN5 |
|---|---|
Peso molecular |
183.60 g/mol |
Nombre IUPAC |
3-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6ClN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12) |
Clave InChI |
JCVCTPNQENODHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NNC(=C2C(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)








![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
